molecular formula C16H11ClN6OS B11228848 N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

Cat. No.: B11228848
M. Wt: 370.8 g/mol
InChI Key: QRCBYCNORNSTEN-UHFFFAOYSA-N
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Description

N’-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl group, and a thiophenecarbohydrazide moiety. The combination of these functional groups endows the compound with unique chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of N’-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the thiophenecarbohydrazide moiety: This step involves the reaction of the intermediate compound with thiophenecarbohydrazide under specific conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N’-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2-THIOPHENECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: Condensation reactions involving the compound can lead to the formation of larger, more complex molecules, often using reagents like aldehydes or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2-THIOPHENECARBOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical products, leveraging its unique chemical properties for various industrial applications.

Mechanism of Action

The mechanism of action of N’-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting key cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to the modulation of cell growth, proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

N’-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2-THIOPHENECARBOHYDRAZIDE can be compared with other similar compounds, such as:

The uniqueness of N’-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2-THIOPHENECARBOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11ClN6OS

Molecular Weight

370.8 g/mol

IUPAC Name

N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

InChI

InChI=1S/C16H11ClN6OS/c17-10-3-5-11(6-4-10)23-15-12(8-20-23)14(18-9-19-15)21-22-16(24)13-2-1-7-25-13/h1-9H,(H,22,24)(H,18,19,21)

InChI Key

QRCBYCNORNSTEN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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